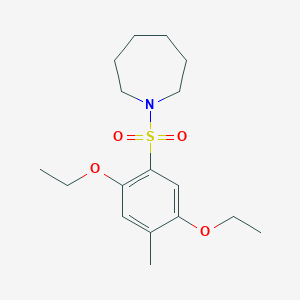
1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane is an organic compound with the molecular formula C17H27NO4S It is characterized by the presence of a sulfonyl group attached to an azepane ring, which is further substituted with a 2,5-diethoxy-4-methylphenyl group
Preparation Methods
The synthesis of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-diethoxy-4-methylbenzenesulfonyl chloride.
Reaction with Azepane: The sulfonyl chloride is then reacted with azepane in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The azepane ring may also play a role in modulating the compound’s biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2,5-Diethoxy-4-methylphenyl)sulfonylazepane can be compared with similar compounds such as:
1-(2,5-Dimethoxy-4-methylphenyl)sulfonylazepane: This compound has methoxy groups instead of ethoxy groups, which may affect its chemical reactivity and biological activity.
1-(2,4-Dimethylphenyl)sulfonylazepane: The presence of different substituents on the phenyl ring can lead to variations in the compound’s properties.
1-(2,5-Diethoxyphenyl)sulfonylazepane: The absence of the methyl group on the phenyl ring may influence the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-4-21-15-13-17(16(22-5-2)12-14(15)3)23(19,20)18-10-8-6-7-9-11-18/h12-13H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPIRORJPUXCJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
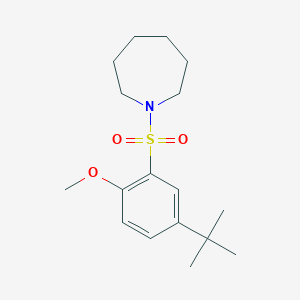
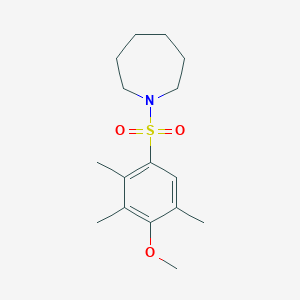
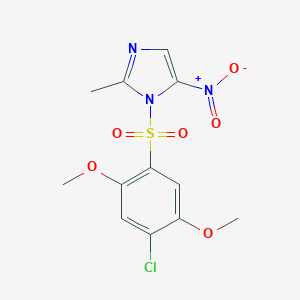
![3,4-Dichloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345997.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345998.png)
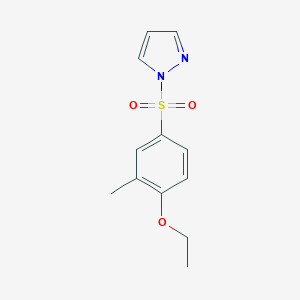
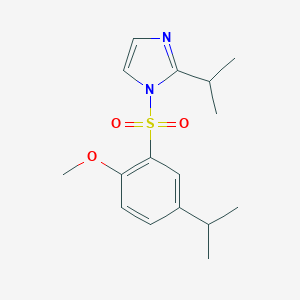


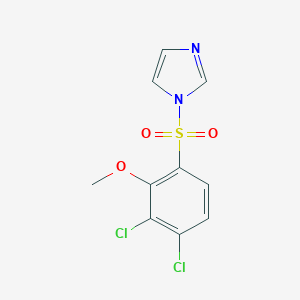
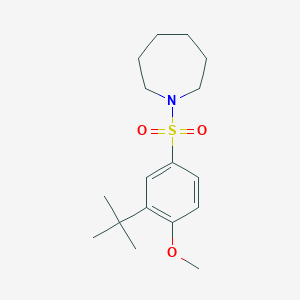
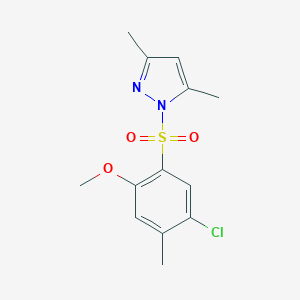

![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B346028.png)
